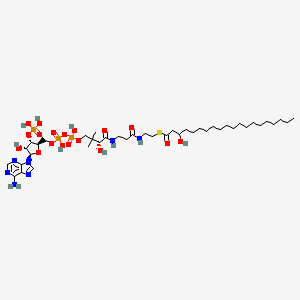

3-hydroxyicosanoyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-hydroxyicosanoyl-CoA is a 3-hydroxy fatty acyl-CoA in which the 3-hydroxy fatty acyl group is specified as 3-hydroxyicosanoyl. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from a 3-hydroxyicosanoic acid. It is a conjugate acid of a this compound(4-).

Applications De Recherche Scientifique

Metabolic Engineering

3-Hydroxyicosanoyl-CoA plays a crucial role in the biosynthesis of fatty acids and other lipid compounds. Researchers have utilized this compound to enhance the production of medium-chain fatty acids through engineered strains of Escherichia coli.

- Case Study: Production of Medium-Chain Fatty Acids

- A study developed three strains of E. coli capable of producing over 1 g/L of medium-chain free fatty acids. The research highlighted the importance of 3-hydroxyacyl-CoA in linking fatty acid biosynthesis with oleochemical production, showcasing its potential for industrial applications in bioplastics and biofuels .

Enzymatic Studies

The compound is integral to various enzymatic reactions, particularly those involving acyl-CoA dehydrogenases and hydratases. These enzymes catalyze critical steps in fatty acid oxidation and biosynthesis.

- Case Study: Enoyl-CoA Hydratase Activity

- Research has demonstrated that this compound is a substrate for enoyl-CoA hydratases, which are essential in the beta-oxidation pathway. The kinetic properties of these enzymes were studied to understand their functional roles better, revealing that channeling mechanisms significantly enhance reaction efficiency .

Drug Development and Pathogenicity Studies

The compound's derivatives have implications in drug development, particularly in targeting bacterial virulence factors.

- Case Study: Targeting Pseudomonas aeruginosa

- Structural studies on the enzyme DspI from Pseudomonas aeruginosa revealed that it catalyzes the dehydration of 3-hydroxydecanoyl-CoA, which is crucial for synthesizing virulence factors like pyocyanin. This insight provides a foundation for developing drugs targeting quorum sensing pathways in bacterial infections .

Biochemical Pathways and Lipid Metabolism

This compound is involved in various biochemical pathways, influencing lipid metabolism and cellular signaling.

- Impact on Insulin Resistance

Synthetic Biology Applications

The compound's versatility makes it a valuable tool in synthetic biology for constructing novel metabolic pathways.

- Case Study: Engineering Fatty Acid Biosynthesis

Analyse Des Réactions Chimiques

Role in Fatty Acid β-Oxidation

3-Hydroxyicosanoyl-CoA is a critical intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs). This process occurs in peroxisomes due to the length of the acyl chain, which exceeds the substrate specificity of mitochondrial enzymes .

Key Reactions:

-

Dehydrogenation : this compound is oxidized to 3-ketoicosanoyl-CoA via 3-hydroxyacyl-CoA dehydrogenase , utilizing NAD⁺ as a cofactor .

-

Thiolytic Cleavage : The 3-keto intermediate undergoes cleavage by thiolase , releasing acetyl-CoA and a shortened acyl-CoA (stearoyl-CoA, C18) .

Table 1: Enzymatic Steps in β-Oxidation of 3-Hydroxyacyl-CoA Derivatives

| Step | Enzyme | Cofactor | Product |

|---|---|---|---|

| Dehydration | Enoyl-CoA hydratase | – | trans-2-Enoyl-CoA |

| Oxidation | 3-Hydroxyacyl-CoA dehydrogenase | NAD⁺ | 3-Ketoacyl-CoA |

| Thiolysis | Thiolase | CoA-SH | Acetyl-CoA + Shortened acyl-CoA |

Adapted from HMDB and IUBMB entries on analogous hydroxyacyl-CoAs.

Enzyme Specificity and Chain-Length Dependence

Enzymes such as HSD17B4 (peroxisomal multifunctional enzyme type 2) exhibit broad substrate specificity but show reduced efficiency with longer acyl chains. For example:

-

HSD17B4 catalyzes hydration and dehydrogenation reactions for C10–C20 substrates but prefers medium-chain (C8–C12) derivatives .

-

Mitochondrial 3-hydroxyacyl-ACP dehydratase (mtHD) demonstrates higher activity toward shorter enoyl-CoA substrates (e.g., C10) compared to C16 .

Research Findings:

-

Substrate kinetics for mtHD revealed a Kₘ of 12.5 µM for trans-Δ2-decenoyl-CoA (C10) versus 25 µM for palmitoleoyl-CoA (C16), indicating reduced affinity for longer chains .

-

Peroxisomal β-oxidation is uniquely adapted for VLCFAs, with this compound likely processed here due to its length .

Alternative Metabolic Pathways

This compound may participate in:

-

Lipid A Biosynthesis : Bacterial studies suggest hydroxyacyl-CoA derivatives contribute to lipid A-like molecule assembly .

Analytical and Synthetic Challenges

-

Synthesis : Methods for preparing 3-hydroxydecanoyl-CoA (C10) involve enzymatic condensation of acetyl-CoA with octanoyl-CoA , suggesting similar strategies could generate this compound.

-

Detection : Radio-gas chromatography and mass spectrometry are critical for identifying intermediates in β-oxidation pathways .

Pathophysiological Implications

-

Lipotoxicity : Accumulation of long-chain acyl-CoAs like this compound correlates with insulin resistance and mitochondrial dysfunction .

-

Neurological Disorders : Defects in peroxisomal β-oxidation enzymes (e.g., HSD17B4) are linked to Zellweger syndrome, emphasizing the importance of VLCFA metabolism .

Propriétés

Formule moléculaire |

C41H74N7O18P3S |

|---|---|

Poids moléculaire |

1078.1 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyicosanethioate |

InChI |

InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29?,30-,34-,35-,36+,40-/m1/s1 |

Clé InChI |

KNSVYMFEJLUJST-MJMSVFGZSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.